2-Ethylthiazole-4-boronic acid pinacol ester
Description
2-Ethylthiazole-4-boronic acid pinacol ester is a boronic ester derivative featuring a thiazole ring substituted with an ethyl group at the 2-position and a pinacol-protected boronic acid moiety at the 4-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds. The pinacol ester group enhances stability and solubility compared to the free boronic acid, enabling broader synthetic utility .
Key structural characteristics include:
- Thiazole core: A five-membered heterocycle containing sulfur and nitrogen, contributing to electronic and steric properties.
- Ethyl substituent: Introduces steric bulk and modulates electron density.
- Pinacol boronic ester: Protects the boronic acid, improving stability and handling.
Properties
Molecular Formula |
C11H18BNO2S |
|---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H18BNO2S/c1-6-9-13-8(7-16-9)12-14-10(2,3)11(4,5)15-12/h7H,6H2,1-5H3 |
InChI Key |
SEAHDKZHSSZBPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylthiazole-4-boronic acid pinacol ester typically involves the reaction of 2-ethylthiazole with a boronic acid derivative in the presence of a catalyst. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Ethylthiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boronates.
Substitution: It participates in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and substituted thiazole derivatives .
Scientific Research Applications
2-Ethylthiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethylthiazole-4-boronic acid pinacol ester involves its ability to form stable complexes with various organic and inorganic molecules. This property is exploited in catalytic processes, where the compound acts as a ligand to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved include the palladium-catalyzed transmetalation process in Suzuki-Miyaura coupling .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Substituent Impact: Ethyl vs. Thiazole vs. Oxazole (C13H20BNO5): Replacing sulfur with oxygen in the oxazole derivative reduces electron density, altering reactivity in Suzuki couplings. Oxazole-based esters may require adjusted catalytic conditions .
Solubility :
- Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform (35 mg/mL) . This trend likely extends to thiazole derivatives, facilitating homogeneous reaction conditions.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Efficiency: The ethyl-substituted thiazole demonstrates robust reactivity in coupling reactions, as seen in analogs like 2-methylquinazolin-4-one derivatives (). Electron-donating groups (e.g., ethyl) enhance nucleophilicity of the boronic ester, promoting transmetallation with palladium catalysts . In contrast, bulky substituents (e.g., phenyl in C16H20BNO2S) may reduce coupling yields due to steric clashes .
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